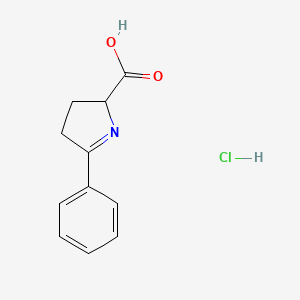

5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride

Description

5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated pyrrole ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 2-position, stabilized as its hydrochloride salt. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

CAS No. |

2847-90-7 |

|---|---|

Molecular Formula |

C11H12ClNO2 |

Molecular Weight |

225.67 g/mol |

IUPAC Name |

5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H11NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,10H,6-7H2,(H,13,14);1H |

InChI Key |

SNAQBPFEZSUIKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NC1C(=O)O)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Grignard Reagent and 4-Chlorobutyronitrile (Primary Method)

One of the most documented methods for synthesizing the 5-phenyl-3,4-dihydro-2H-pyrrole core involves the formation of a Grignard reagent from bromobenzene and magnesium, followed by reaction with 4-chlorobutyronitrile. This method was adapted from literature and is summarized as follows:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Bromobenzene + Mg in diethyl ether, 40°C, 2 h | Formation of phenylmagnesium bromide (Grignard reagent) | - |

| 2 | Addition of 4-chlorobutyronitrile in diethyl ether, 20-40°C, 1.5 h | Nucleophilic substitution to form intermediate nitrile-containing compound | - |

| 3 | Reflux and distillation with xylene | Removal of diethyl ether and stabilization of reaction mixture | - |

| 4 | Saturated NH4Cl aqueous solution addition | Phase separation and isolation of organic phase | - |

| 5 | Acidification with 10% HCl aqueous solution | Conversion to hydrochloride salt | - |

| 6 | Neutralization with 1M NaOH (ice bath) | Extraction and purification of the product | 47 |

The final product is purified by trap-to-trap distillation, column chromatography, or recrystallization in suitable solvents.

This method yields the 5-phenyl-3,4-dihydro-2H-pyrrole intermediate, which can be further converted to the carboxylic acid hydrochloride salt.

Advanced Synthetic Routes via Pyrrolidine-2-carboxylic Acid Derivatives

A patent (WO2014206257A1) describes a sophisticated multi-step synthetic approach for pyrrolidine-2-carboxylic acid derivatives, which includes the preparation of 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives. Key features of this method include:

- Use of protecting groups on nitrogen and carboxyl functionalities (e.g., tert-butyl, benzyl, Boc, Cbz).

- Ring-closing reactions facilitated by strong bases such as lithium hexamethyldisilazide or n-butyllithium.

- Acid addition (e.g., trifluoroacetic acid, acetic acid) to improve reaction yields.

- Use of mixed anhydrides (e.g., citric acid mixed anhydride, phthalic acid esters) to activate carboxyl groups.

- Catalytic hydrogenation for reduction steps employing catalysts like palladium carbon, platinum oxide, or Raney nickel.

- Reductive reactions using hydride reagents such as sodium borohydride, triethylsilane, or diisobutylaluminum hydride.

- Alkylation reactions using alkyl halides or sulfonates, often in the presence of phase transfer catalysts.

The synthetic sequence involves:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of amino and carboxyl groups | Use of Boc, Cbz, tert-butyl esters, etc. | Protects functional groups during ring closure |

| 2 | Ring-closing reaction | Strong base (e.g., lithium hexamethyldisilazide), mixed anhydride, acid addition | Forms the pyrrolidine ring with improved yield |

| 3 | Hydrolysis | Alkali metal bases (LiOH, NaOH, KOH) | Converts esters or protected groups to carboxylic acid |

| 4 | Catalytic hydrogenation | Pd/C, PtO2, Raney Ni catalysts | Reduces double bonds or other functional groups |

| 5 | Reductive reduction | Hydride reagents (NaBH4, DIBAH, etc.) | Reduces carbonyl groups to alcohols |

| 6 | Alkylation | Alkyl halides or sulfonates with phase transfer catalysts | Functionalizes the molecule further |

This method allows for stereochemical control and high purity of the final product. The reaction yields in early steps are moderate (around 46-56%) but can be optimized by acid addition and choice of protecting groups.

Comparative Analysis of Preparation Methods

| Parameter | Grignard Route (Method 2.1) | Pyrrolidine Derivative Route (Method 2.2) |

|---|---|---|

| Starting Materials | Bromobenzene, magnesium, 4-chlorobutyronitrile | Protected amino acids, strong bases, hydride reagents |

| Complexity | Moderate | High |

| Yield | ~47% | 46-56% in early steps, improved by optimization |

| Functional Group Control | Limited | High (due to protecting groups) |

| Scalability | Good | Moderate to good, depending on step optimization |

| Purification | Distillation, chromatography, recrystallization | Multiple purification steps due to complexity |

| Stereochemical Control | Limited | Possible via chiral catalysts and protecting groups |

| Application | Basic intermediate for further synthesis | Advanced intermediates and derivatives |

Notes on Purification and Characterization

- Purification techniques include trap-to-trap distillation, column chromatography, and recrystallization.

- The hydrochloride salt form is typically obtained by acidification with aqueous HCl.

- Characterization involves standard techniques like NMR, IR, and mass spectrometry to confirm structure and purity.

- The presence of protecting groups requires additional deprotection steps post-synthesis.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield dihydropyrrole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce dihydropyrrole compounds.

Scientific Research Applications

5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride with its analogs:

*Calculated based on parent acid + HCl (36.46 g/mol).

Key Observations:

- Solubility : Hydrochloride salts (e.g., 5-methyl and target compounds) exhibit improved aqueous solubility over free acids, critical for bioavailability .

- Electronic Modifications : Fluorinated analogs (e.g., 5-(4-fluorophenyl)) may enhance metabolic stability or binding affinity via halogen interactions .

Biological Activity

5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₁H₁₁N O₂

- Molecular Weight : 189.211 g/mol

- CAS Number : 802258-88-4

- LogP : 1.158 (indicating moderate lipophilicity)

Antimicrobial Properties

Research has highlighted the antimicrobial activity of pyrrole derivatives, including 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride. Studies indicate that compounds containing the pyrrole ring exhibit potent activity against various bacterial strains:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 5-phenyl-3,4-dihydro-2H-pyrrole | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

The above data suggests that pyrrole derivatives can serve as effective antibacterial agents, particularly against Gram-positive bacteria such as Staphylococcus aureus .

The mechanism of action for 5-phenyl-3,4-dihydro-2H-pyrrole derivatives appears to involve interaction with bacterial topoisomerases, enzymes critical for DNA replication and transcription. Inhibition of these enzymes can lead to cell death in susceptible bacteria. For example, dual inhibitors targeting both DNA gyrase and topoisomerase IV have shown promising results in preclinical models .

Case Studies

- Pyrrolomycin Derivatives : A study on pyrrolomycin derivatives demonstrated their efficacy in inhibiting biofilm formation by pathogenic bacteria. The structural similarity to 5-phenyl-3,4-dihydro-2H-pyrrole suggests potential for similar activity .

- Antituberculosis Activity : A derivative of the pyrrole structure was evaluated for its ability to inhibit Mycobacterium tuberculosis, showing MIC values as low as 5 μM, indicating strong potential for development as an antituberculosis agent .

Research Findings

Recent reviews have summarized the advancements in pyrrole-based compounds, emphasizing their role in drug discovery:

- Anticancer Activity : Some studies report that pyrrole derivatives can induce apoptosis in cancer cells through various pathways, including modulation of cell cycle proteins and enhancement of reactive oxygen species (ROS) production .

- Neuroprotective Effects : Compounds similar to 5-phenyl-3,4-dihydro-2H-pyrrole have been investigated for neuroprotective properties against oxidative stress-induced neuronal damage .

Q & A

[Basic] What are established synthetic routes for 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride?

Methodological Answer:

Two primary approaches are documented:

Acid-catalyzed cyclization : A mixture of N-(4-(3-chlorophenyl)-4-oxo-1-phenylbutyl)acetamide is refluxed with 6M HCl and ethanol for 20 hours, followed by purification via silica gel column chromatography (eluent: ethyl acetate/petroleum ether). This yields the compound as a pale yellow solid (69% yield after recrystallization) .

One-pot diastereoselective synthesis : Starting from phenylsulfonylacetonitrile, aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester, the reaction is performed in benign solvents (diethyl carbonate and 2-methyltetrahydrofuran) under metal-free conditions. This method emphasizes scalability and environmental safety .

[Advanced] How can diastereoselectivity be optimized during synthesis?

Methodological Answer:

Diastereoselectivity is achieved through:

- Chiral auxiliaries : Use of N-(diphenylmethylene)glycine tert-butyl ester to induce stereochemical control during the formation of three contiguous stereocenters .

- Solvent effects : Polar aprotic solvents like diethyl carbonate enhance reaction selectivity by stabilizing transition states .

- Chromatographic separation : Diastereomers are resolved using gradient elution in column chromatography, with hexane/ethyl acetate mixtures as mobile phases .

[Basic] What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- NMR spectroscopy : and NMR (in DMSO-d6 or CDCl3) to confirm the pyrrolidine ring protons (δ 2.5–3.5 ppm) and carboxylic acid resonance .

- IR spectroscopy : Detection of carbonyl (C=O) stretches at ~1700 cm and N–H stretches (if present) near 3300 cm .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] or [M–Cl]) .

[Advanced] How should researchers resolve contradictions in crystallographic data?

Methodological Answer:

- SHELX refinement : Use SHELXL for high-resolution small-molecule refinement. For twinned crystals, employ the TWIN/BASF commands to model twin domains .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or overfitting .

- Data merging : Apply Rint < 5% criteria to ensure data quality; exclude outliers with I/σ(I) < 2.0 .

[Basic] What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .

- Waste disposal : Collect acidic waste separately, neutralize with sodium bicarbonate, and dispose via certified hazardous waste services .

- Ventilation : Use fume hoods during synthesis to mitigate HCl vapor exposure .

[Advanced] How can computational modeling aid in understanding reactivity?

Methodological Answer:

- DFT calculations : Optimize transition states (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to predict regioselectivity in cyclization steps .

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide medicinal chemistry applications .

- Solvent modeling : COSMO-RS simulations in diethyl carbonate/2-MeTHF mixtures to correlate solvent polarity with reaction efficiency .

[Basic] What are the compound’s applications in pharmaceutical research?

Methodological Answer:

- Intermediate synthesis : Used to build pyrrolidine-based scaffolds for kinase inhibitors or antimicrobial agents .

- Prodrug development : The hydrochloride salt improves solubility for in vivo bioavailability studies .

- Structure-activity relationship (SAR) : Modifications at the phenyl or carboxylic acid groups are explored to enhance target binding .

[Advanced] How can reaction scalability be improved without compromising yield?

Methodological Answer:

- Solvent optimization : Replace ethanol with 2-MeTHF (recyclable, low toxicity) to reduce environmental impact .

- Continuous flow chemistry : Implement microreactors for precise temperature control during cyclization, minimizing side reactions .

- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) as alternatives to HCl for greener synthesis .

[Basic] What purification methods are effective for this compound?

Methodological Answer:

- Recrystallization : Use methylene chloride/hexane mixtures to obtain colorless crystals .

- Column chromatography : Silica gel with ethyl acetate/petroleum ether (1:20) for baseline separation of impurities .

- Acid-base extraction : Partition between aqueous HCl and ethyl acetate to isolate the hydrochloride salt .

[Advanced] How to address low yields in large-scale diastereoselective synthesis?

Methodological Answer:

- Kinetic vs. thermodynamic control : Lower reaction temperatures (0–5°C) favor kinetic products, while higher temperatures (50–60°C) favor thermodynamic pathways .

- Additive screening : Introduce thiourea organocatalysts to stabilize transition states and enhance enantiomeric excess (ee) .

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.